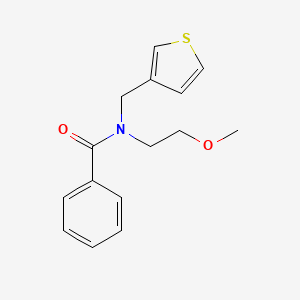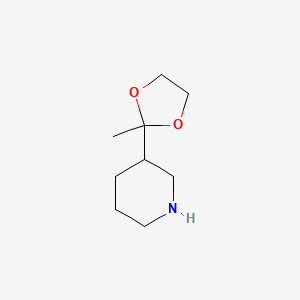
3-(2-Methyl-1,3-dioxolan-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(2-Methyl-1,3-dioxolan-2-yl)piperidine” is a chemical compound with the molecular formula C9H17NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “3-(2-Methyl-1,3-dioxolan-2-yl)piperidine” consists of a piperidine ring attached to a 2-methyl-1,3-dioxolane group . The molecular weight of this compound is 171.24 .Physical And Chemical Properties Analysis
The predicted boiling point of “3-(2-Methyl-1,3-dioxolan-2-yl)piperidine” is 238.9±35.0 °C, and its predicted density is 1.035±0.06 g/cm3 . The compound has a predicted pKa value of 10.27±0.10 .Scientific Research Applications
Synthesis of Fluorinated Spirobenzofuran Piperidines
This compound is used in the synthesis of fluorinated spirobenzofuran piperidines, which are investigated as potential s1 receptor ligands . These ligands have implications in neurodegenerative diseases and are a focus of research for their potential therapeutic effects.
Preparation of Ratiometric Fluorescent Probes
Researchers utilize 3-(2-Methyl-1,3-dioxolan-2-yl)piperidine in the preparation of ratiometric fluorescent probes. These probes are designed for the specific detection of cysteine over other amino acids like homocysteine and glutathione . This specificity is crucial for accurate biological assays and research.
Microwave-Assisted Synthesis of KN-93
The compound is applied in microwave-assisted synthesis protocols to create KN-93, an inhibitor of calmodulin kinase II . This enzyme plays a significant role in calcium signaling within cells, and its inhibitors are valuable tools in studying cellular processes.
Antitumor Agents
In the field of oncology, 3-(2-Methyl-1,3-dioxolan-2-yl)piperidine is involved in the synthesis of compounds with antitumor properties . The development of new antitumor agents is a critical area of research in the fight against cancer.
Regio-Selective Preparation of Indole Derivatives
This chemical serves as a reactant in the regio-selective preparation of indole derivatives through rhodium-catalyzed domino hydroformylation/indolization . Indole derivatives are important in pharmaceuticals and agrochemicals due to their biological activity.
Thermodynamic Property Data Analysis
The compound’s thermodynamic properties are critically evaluated, providing essential data for various applications, including boiling temperature, critical temperature, and pressure . This information is vital for chemical process design and safety assessments.
Chemical Structure Analysis
3-(2-Methyl-1,3-dioxolan-2-yl)piperidine is also subject to structural analysis, including NMR, HPLC, LC-MS, and UPLC . These analytical techniques are fundamental in confirming the purity and structure of the compound for research purposes.
Enthalpy of Formation
The enthalpy of formation for both the gas and liquid states of the compound has been determined, providing insights into its thermochemical behavior . This data is crucial for understanding the compound’s stability and reactivity.
properties
IUPAC Name |
3-(2-methyl-1,3-dioxolan-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(11-5-6-12-9)8-3-2-4-10-7-8/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIVTIRRGATDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1,3-dioxolan-2-yl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)
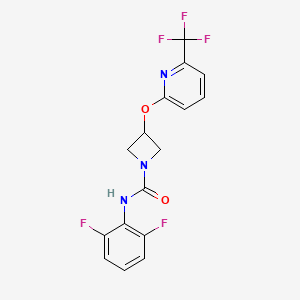
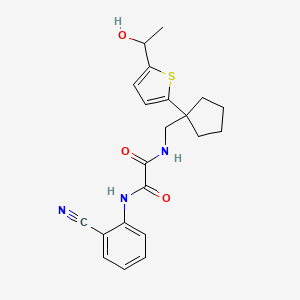
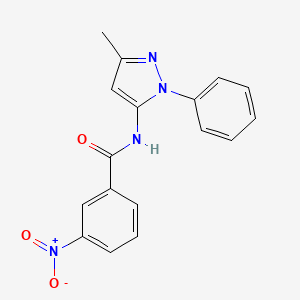
![N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2952509.png)
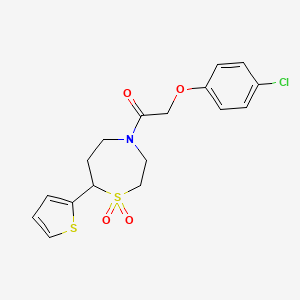
![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2952514.png)
![2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2952515.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2952516.png)
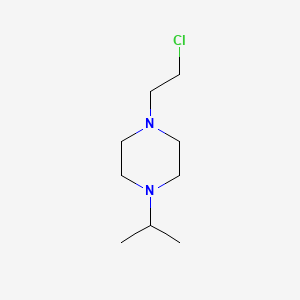


![7-isopropyl-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2952523.png)
